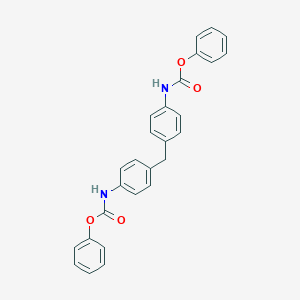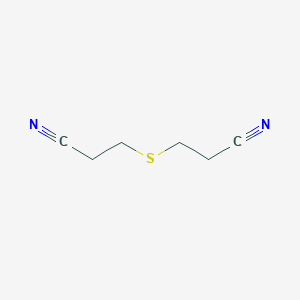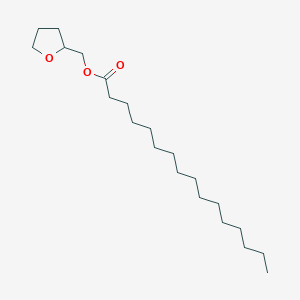
oxolan-2-ylmethyl hexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
oxolan-2-ylmethyl hexadecanoate: is an ester compound formed from tetrahydrofurfuryl alcohol and palmitic acid. It is known for its unique properties, which make it useful in various industrial and scientific applications. The compound is characterized by its stability and ability to act as a solvent and intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
oxolan-2-ylmethyl hexadecanoate is synthesized through the esterification of tetrahydrofurfuryl alcohol with palmitic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include:
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Catalyst: Sulfuric acid or other strong acids are commonly used as catalysts.
Solvent: The reaction may be conducted in an organic solvent like toluene to enhance the solubility of the reactants.
Industrial Production Methods
In industrial settings, the production of tetrahydrofurfuryl palmitate involves continuous processes to ensure high yield and purity. The process includes:
Mixing: Tetrahydrofurfuryl alcohol and palmitic acid are mixed in the presence of a catalyst.
Heating: The mixture is heated to the desired temperature to initiate the esterification reaction.
Separation: The product is separated from the reaction mixture using distillation or other separation techniques.
Purification: The crude product is purified to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
oxolan-2-ylmethyl hexadecanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, tetrahydrofurfuryl palmitate can be hydrolyzed back to tetrahydrofurfuryl alcohol and palmitic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofurfuryl moiety, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, especially at the ester linkage, resulting in the formation of alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Tetrahydrofurfuryl alcohol and palmitic acid.
Oxidation: Various oxidation products depending on the specific conditions and reagents used.
Reduction: Alcohol derivatives of tetrahydrofurfuryl palmitate.
科学的研究の応用
oxolan-2-ylmethyl hexadecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis. It is also employed in the preparation of various chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of cosmetics, lubricants, and other industrial products due to its stability and solvent properties.
作用機序
The mechanism of action of tetrahydrofurfuryl palmitate involves its interaction with various molecular targets and pathways. The compound can act as a solvent, facilitating the dissolution and interaction of other molecules. It may also participate in biochemical reactions, influencing the activity of enzymes and other proteins.
類似化合物との比較
Similar Compounds
Tetrahydrofurfuryl alcohol: A precursor to tetrahydrofurfuryl palmitate, used in similar applications as a solvent and intermediate.
Palmitic acid: A fatty acid component of tetrahydrofurfuryl palmitate, widely used in the production of soaps, cosmetics, and food additives.
Furfuryl alcohol: A related compound with similar solvent properties, used in the production of resins and other industrial products.
Uniqueness
oxolan-2-ylmethyl hexadecanoate is unique due to its combined properties of tetrahydrofurfuryl alcohol and palmitic acid. This combination results in a compound with enhanced stability, solvent properties, and potential biological activities, making it valuable in various scientific and industrial applications.
特性
CAS番号 |
105-26-0 |
|---|---|
分子式 |
C21H40O3 |
分子量 |
340.5 g/mol |
IUPAC名 |
oxolan-2-ylmethyl hexadecanoate |
InChI |
InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-21(22)24-19-20-16-15-18-23-20/h20H,2-19H2,1H3 |
InChIキー |
CUKYEOCBCKJPPB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1CCCO1 |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1CCCO1 |
Key on ui other cas no. |
105-26-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


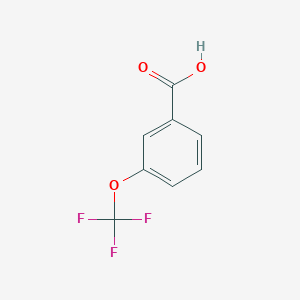
![6-Azoniaspiro[5.6]dodecane](/img/structure/B89609.png)
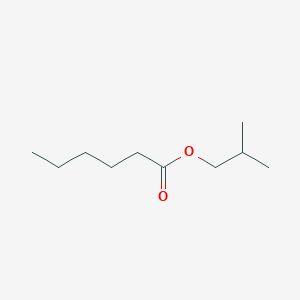

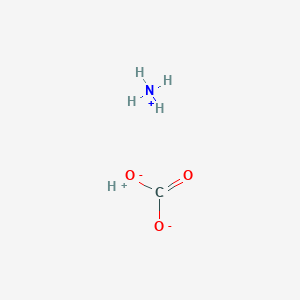
![3-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B89620.png)
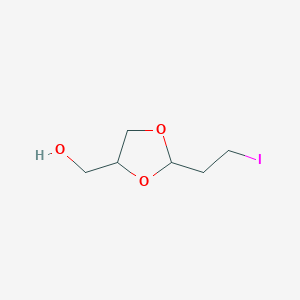
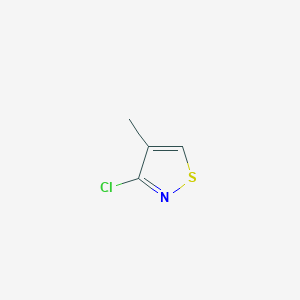
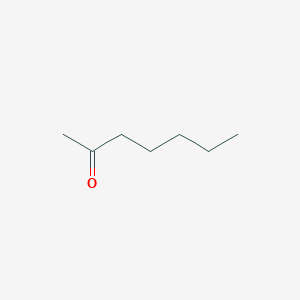
![Benzo[A]indeno[1,2,3-FG]aceanthrylene](/img/structure/B89628.png)
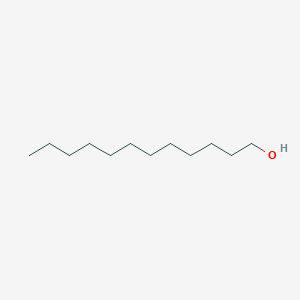
![4-[(trimethylsilyl)oxy]benzaldehyde](/img/structure/B89630.png)
